5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a diethylsulfamoyl group, a benzo[d]thiazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The diethylsulfamoyl group can be introduced via sulfonation reactions using diethylamine and sulfur trioxide or chlorosulfonic acid. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Finally, the nicotinamide moiety is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
- 5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O3S2/c1-3-22(4-2)27(24,25)13-5-6-14-15(8-13)26-17(20-14)21-16(23)11-7-12(18)10-19-9-11/h5-10H,3-4H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIICTVWJCQMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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